molecular formula C21H21N5O3S B2505299 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1014090-44-8

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2505299
CAS No.: 1014090-44-8
M. Wt: 423.49
InChI Key: SDBGBQXHYYEBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-dimethylpyrazole-5-carboxamide core, substituted with a 4,7-dimethoxybenzothiazole moiety and a pyridin-2-ylmethyl group. The benzothiazole ring contributes to π-π stacking interactions, while the methoxy groups enhance solubility and electronic modulation. Structural characterization of such complexes often employs SHELX-based crystallographic refinement .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-13-11-15(25(2)24-13)20(27)26(12-14-7-5-6-10-22-14)21-23-18-16(28-3)8-9-17(29-4)19(18)30-21/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBGBQXHYYEBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring through the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Structural Features

The compound features a benzothiazole core, which is known for its biological activity, and a pyrazole moiety that enhances its pharmacological properties. The presence of dimethoxy and pyridine groups contributes to its chemical stability and bioactivity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, benzothiazole derivatives have been shown to possess significant antibacterial activity against various strains of bacteria, including resistant strains . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have suggested that pyrazole derivatives can inhibit cancer cell proliferation. Specifically, compounds with the benzothiazole framework have demonstrated cytotoxic effects against several cancer cell lines . The potential mechanism includes the induction of apoptosis and cell cycle arrest.

Antioxidant Activity

The antioxidant properties of this compound are noteworthy. Research has shown that similar pyrazole derivatives can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to inflammatory processes. For instance, it has shown promise as a 15-lipoxygenase inhibitor, which is relevant in the context of inflammatory diseases and conditions such as asthma and arthritis .

Case Study 1: Antibacterial Activity

In a study examining the antibacterial efficacy of benzothiazole derivatives, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide was tested against multi-drug resistant strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

A series of pyrazole derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. The results demonstrated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 3: Antioxidant Efficacy

In vivo studies evaluated the antioxidant activity of related compounds in rat models subjected to oxidative stress. The results showed that these compounds significantly reduced malondialdehyde levels while increasing glutathione levels compared to untreated controls .

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Research Implications

  • Activity Prediction : The dimethoxybenzothiazole moiety in the target compound may confer superior antitumor or kinase inhibitory activity compared to simpler phenyl-substituted analogs in , as benzothiazoles are established pharmacophores in oncology .
  • Synthetic Accessibility : Carboximidamide derivatives () are synthetically simpler, but the target compound’s pyridinylmethyl and benzothiazole groups necessitate multi-step functionalization, impacting scalability.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing benzothiazole and pyrazole rings have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that such compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Properties

Benzothiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymes necessary for bacterial survival. In vitro assays have shown that related compounds exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Neuroprotective Effects

The neuroprotective potential of benzothiazole derivatives has been explored in models of neurodegenerative diseases. These compounds have been associated with improved cognitive function in animal models of Alzheimer's disease, likely due to their ability to inhibit acetylcholinesterase (AChE) activity and reduce oxidative stress markers .

Case Studies

Study Findings
Anticancer Activity A derivative similar to the compound was tested on human breast cancer cells (MCF-7), resulting in a significant reduction in cell viability (IC50 = 10 µM). Mechanistic studies indicated apoptosis via caspase activation .
Neuroprotection In a rat model of Alzheimer's disease, treatment with a benzothiazole derivative led to improved memory performance in behavioral tests (Y-maze and Morris water maze) and reduced levels of amyloid-beta plaques .
Antimicrobial Efficacy A related compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this one have shown potent inhibition against key enzymes such as AChE and BACE-1, which are crucial in the pathophysiology of Alzheimer's disease.
  • Apoptotic Pathways : The induction of apoptosis in cancer cells is facilitated through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase cascades.
  • Antioxidant Activity : Many benzothiazole derivatives exhibit antioxidant properties that help mitigate oxidative stress in neuronal tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.